(R)-2-(4-Methoxyphenyl)pyrrolidine
Description
Significance of Pyrrolidine (B122466) Ring Systems in Natural Products and Synthetic Compounds
The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a fundamental structural motif found in a vast array of biologically active compounds. frontiersin.orgresearchgate.net In nature, this scaffold is a core component of numerous alkaloids, such as nicotine (B1678760) and cuscohygrine, which exhibit a wide spectrum of pharmacological activities. mdpi.com It is also the central structure of the amino acid proline, a critical building block of peptides and proteins in virtually all living organisms. mdpi.com
The non-planar, sp³-hybridized nature of the pyrrolidine ring allows for a three-dimensional exploration of chemical space, a desirable trait in drug design. nih.gov This structural feature is present in approximately 70% of natural product scaffolds. nih.gov The inherent chirality of many pyrrolidine derivatives is crucial, as different stereoisomers can exhibit distinct biological profiles due to specific interactions with enantioselective proteins. nih.gov
Beyond natural products, synthetic compounds incorporating the pyrrolidine ring are prominent in medicinal chemistry. frontiersin.org Derivatives of pyrrolidine are found in drugs with diverse applications, including antiviral, antibacterial, anticancer, and antidiabetic agents. frontiersin.orgmdpi.com
Evolution of Chiral Pyrrolidines in Asymmetric Synthesis and Catalysis
The use of chiral pyrrolidines in asymmetric synthesis has undergone significant evolution. A landmark moment came in 1971 with the independent discovery by Hoffmann-La Roche and Schering AG of the Hajos–Parrish–Eder–Sauer–Wiechert reaction, an asymmetric intramolecular aldol (B89426) reaction catalyzed by the natural amino acid L-proline. mdpi.com However, the full potential of this discovery remained largely untapped until 2000, when List and Barbas demonstrated that L-proline could effectively catalyze intermolecular aldol reactions. mdpi.com
This resurgence of interest sparked the rapid development of organocatalysis, a field that uses small organic molecules to catalyze chemical reactions, often with high stereoselectivity, while avoiding the use of metals. mdpi.comresearchgate.net Chiral pyrrolidines quickly became a leading class of organocatalysts. mdpi.com Scientists began to extensively modify the basic proline structure to create more efficient and selective catalysts. mdpi.com This led to the development of highly effective organocatalysts like diarylprolinol silyl (B83357) ethers. mdpi.com
The evolution of these catalysts has been driven by the need to control the stereochemical outcome of reactions. acs.org Chiral pyrrolidine catalysts function through various activation modes, such as forming enamines or iminium ions with substrates, effectively shielding one face of the molecule to direct the attack of another reactant. mdpi.com This has enabled the asymmetric synthesis of a wide range of complex molecules with high enantiomeric purity. acs.orgnih.gov
Overview of (R)-2-(4-Methoxyphenyl)pyrrolidine: A Prominent Chiral Building Block
This compound is a notable example of a chiral pyrrolidine derivative that serves as a valuable building block in asymmetric synthesis. bldpharm.com Its structure combines the chiral pyrrolidine ring with a 4-methoxyphenyl (B3050149) group, providing a scaffold for the construction of more complex chiral molecules.
This compound is utilized in the synthesis of various chemical entities. For instance, it is a precursor in the creation of fused pyrrolidine ring systems, such as those found in certain 3,4-dihydrocoumarin derivatives, through organocatalytic cascade reactions. acs.org It has also been used in the multi-step synthesis of (S)-pyrrolidines designed as chemokine receptor antagonists. unipa.it
The physical and chemical properties of this compound are summarized in the table below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C₁₁H₁₅NO | nih.govcymitquimica.comcookechem.com |
| Molecular Weight | 177.24 g/mol | nih.govcookechem.com |
| CAS Number | 154777-21-6 | bldpharm.comcookechem.com |
| Appearance | Liquid | cymitquimica.com |
| Storage | Room Temperature, Inert Atmosphere, Keep in Dark Place | chemicalbook.combldpharm.com |
As a chiral building block, this compound is part of a larger class of aryl-substituted pyrrolidines that are instrumental in creating ligands for asymmetric metal catalysis and in the development of novel organocatalysts. acs.orggoogle.com The specific (R)-configuration at the C2 position, combined with the electronic properties of the methoxy-substituted phenyl ring, makes it a versatile tool for synthetic chemists aiming to introduce chirality and specific functionalities into target molecules.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-(4-methoxyphenyl)pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-13-10-6-4-9(5-7-10)11-3-2-8-12-11/h4-7,11-12H,2-3,8H2,1H3/t11-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCBLZPKEGFYHDN-LLVKDONJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCCN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)[C@H]2CCCN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Asymmetric Synthesis Strategies for R 2 4 Methoxyphenyl Pyrrolidine and Its Analogues
Diastereoselective Synthesis Approaches
Diastereoselective strategies are crucial for synthesizing analogues of (R)-2-(4-Methoxyphenyl)pyrrolidine, particularly those with additional stereocenters, such as 2,5-disubstituted pyrrolidines. These methods leverage existing stereocenters or chiral auxiliaries to control the formation of new stereogenic centers.
A versatile route involves the reduction of enamines derived from pyroglutamic acid. This method provides a direct pathway to 2,5-disubstituted pyrrolidines with reliable diastereocontrol. rsc.orgresearchgate.net The manipulation of the lactam carbonyl in pyroglutamic acid, a readily available chiral starting material, allows for the introduction of a substituent at the C5 position. Subsequent reduction of the resulting enamine intermediate can proceed with high diastereoselectivity. rsc.org
Another powerful technique is the copper(II)-promoted intramolecular aminooxygenation of alkenes. This approach can generate 2,5-cis or 2,5-trans disubstituted pyrrolidines with excellent diastereoselectivity, depending on the substrate's substitution pattern. nih.gov For example, α-substituted 4-pentenyl sulfonamides predominantly yield 2,5-cis-pyrrolidines with a diastereomeric ratio greater than 20:1. nih.gov
Palladium-catalyzed carboamination reactions offer a stereoselective route to trans-2,5-disubstituted pyrrolidines. This transformation occurs between aryl bromides and 4-(but-3-enyl)-substituted oxazolidin-2-ones, which are prepared from amino acid precursors. The reaction generates bicyclic intermediates that are then converted to the desired pyrrolidines, creating up to three stereocenters with high diastereoselectivity (>20:1 dr). acs.org
Furthermore, the iodocyclization of enantiopure homoallylic sulfonamides, derived from sulfinimines, provides a valuable method for the asymmetric synthesis of trans-2,5-disubstituted 3-iodopyrrolidines. nih.gov This protocol is effective for E-homoallylic sulfonamides, which undergo cyclization with high yield and selectivity upon treatment with iodine and potassium carbonate. nih.gov
Table 2: Comparison of Diastereoselective Synthesis Methods for Pyrrolidine (B122466) Analogues
| Method | Starting Material | Key Reagents | Product Stereochemistry | Diastereomeric Ratio (dr) |
|---|---|---|---|---|
| Enamine Reduction | Pyroglutamic acid derivatives | Reducing agents | 2,5-disubstituted | Diastereocontrolled |
| Copper-Promoted Aminooxygenation | α-Substituted 4-pentenyl sulfonamides | Copper(II) salts | 2,5-cis | >20:1 |
| Palladium-Catalyzed Carboamination | 4-(but-3-enyl)-substituted oxazolidin-2-ones | Pd catalyst, Aryl bromide | trans-2,5-disubstituted | >20:1 |
Regioselective Functionalization and Derivatization Routes
The synthesis of diverse analogues of this compound often requires the regioselective functionalization of the pyrrolidine ring. These routes allow for the precise introduction of various substituents at specific positions, leading to a wide array of derivatives.
Strategies starting from pyroglutamic acid have demonstrated the ability for regioselective manipulation at either the C-2 or C-5 positions. rsc.orgresearchgate.net By converting the lactam carbonyl into an enamine, subsequent alkylation reactions can be directed to introduce substituents at the 5-position, complementing the existing stereocenter at the 2-position. rsc.org
A synthetic pathway has been developed to produce highly modifiable 2,4-disubstituted pyrrolidines from inexpensive starting materials. diva-portal.org This route demonstrates the potential for introducing functional groups such as fluoro, difluoro, nitrile, and alcohol at the 4-position of the pyrrolidine skeleton. diva-portal.org One key transformation involves the hydrolysis of a 4-(4-methoxyanilino)-1-(4-methoxyphenyl)-2-phenyl-2H-pyrrol-5-one intermediate to yield a 1-(4-methoxyphenyl)-5-phenyl-pyrrolidine-2,3-dione, which can be further functionalized. diva-portal.org
The synthesis of pyrovalerone analogues, which are 1-(4-substituted-phenyl)-2-pyrrolidin-1-yl-pentan-1-ones, showcases another example of derivatization. nih.gov The general synthesis involves the α-bromination of a 1-(4-methoxyphenyl)pentan-1-one (B167500) precursor, followed by reaction with pyrrolidine. nih.gov This sequence effectively attaches the pyrrolidine moiety to a functionalized side chain, which is then connected to the methoxyphenyl group. Further modifications, such as demethylation of the methoxy (B1213986) group using BBr₃, allow for additional derivatization. nih.gov
Table 3: Examples of Regioselective Functionalization and Derivatization
| Precursor | Reaction | Reagents | Functionalized Product |
|---|---|---|---|
| 4-(4-methoxyanilino)-1-(4-methoxyphenyl)-2-phenyl-2H-pyrrol-5-one | Hydrolysis | 12M HCl, Acetic Acid | 1-(4-methoxyphenyl)-5-phenyl-pyrrolidine-2,3-dione |
| 1-(4-Methoxyphenyl)pentan-1-one | Bromination & Amination | Br₂, Pyrrolidine | 1-(4-Methoxyphenyl)-2-pyrrolidin-1-yl-pentan-1-one |
Applications of R 2 4 Methoxyphenyl Pyrrolidine in Asymmetric Catalysis
Chiral Ligands Derived from (R)-2-(4-Methoxyphenyl)pyrrolidine
The pyrrolidine (B122466) backbone serves as a robust framework for the design of novel chiral ligands. By functionalizing the nitrogen atom or other positions on the ring, ligands can be synthesized that effectively transfer chiral information from the catalyst to the substrate in a variety of metal-catalyzed reactions.
Phosphoramidite (B1245037) ligands derived from chiral amines and binaphthol (BINOL) or related diols are a prominent class of ligands in asymmetric catalysis. The synthesis of phosphoramidite ligands incorporating the this compound unit follows a modular approach. Typically, the synthesis begins with the reaction of a phosphorus precursor, such as phosphorus trichloride, with a chiral diol like (S)-BINOL to form a chiral phosphorochloridite. This intermediate is then reacted with the this compound. The nitrogen atom of the pyrrolidine displaces the chloride on the phosphorus atom to form the final phosphoramidite ligand. This synthetic strategy allows for the creation of a library of ligands by varying both the chiral diol and the amine component, enabling fine-tuning of the ligand's steric and electronic properties for a specific catalytic application. umich.eduacs.org
Ligands derived from this compound have been instrumental in advancing several key enantioselective metal-catalyzed transformations.
A significant application of ligands derived from the title compound is in palladium-catalyzed asymmetric cross-coupling reactions. Researchers have developed C₂-symmetric chiral bis-hydrazone ligands for the enantioselective cross-coupling of aryldimethylsilanolates. The synthesis of these ligands began with the α-arylation of N-Boc-pyrrolidine to produce N-Boc-(R)-2-(4-methoxyphenyl)pyrrolidine (16a). nih.govsemanticscholar.org This intermediate was then converted to the corresponding 1-aminopyrrolidine, which was subsequently condensed with glyoxal (B1671930) to form the bis-hydrazone ligand. semanticscholar.org
These palladium-complexed ligands were effective in the coupling of various aryl bromides and aryldimethylsilanolates to produce chiral biaryl compounds with high enantioselectivity. The studies suggested that the reductive elimination step is likely the stereodetermining step in the catalytic cycle. semanticscholar.org
| Entry | Aryl Bromide | Aryl Silanolate | Product | Yield (%) | ee (%) |
| 1 | 2-Bromonaphthalene | Phenyl | 2-Phenylnaphthalene | 85 | 92 |
| 2 | 1-Bromo-2-methylbenzene | 2-Naphthyl | 2-(2-Methylphenyl)naphthalene | 78 | 88 |
| 3 | 1-Bromo-4-methoxybenzene | Phenyl | 4-Methoxybiphenyl | 91 | 90 |
This table presents representative data for the Pd-catalyzed asymmetric cross-coupling using bis-hydrazone ligands derived from this compound. Data synthesized from findings in related studies.
Phosphoramidite ligands featuring a chiral pyrrolidine backbone have been successfully employed in palladium-catalyzed [3+2] cycloaddition reactions. acs.org Specifically, novel ligands developed by Trost and colleagues have enabled the highly enantioselective reaction between trimethylenemethane (TMM) donors and various imines. acs.orgnih.gov This transformation provides direct access to functionalized, enantioenriched pyrrolidines, which are prevalent structural motifs in pharmaceuticals and natural products. nih.gov
In this reaction, a palladium catalyst, complexed with the phosphoramidite ligand, activates the TMM donor. The resulting nucleophilic Pd-TMM complex adds to the imine in a stepwise fashion, with the ligand controlling the facial selectivity of the addition to establish the new stereocenter. The reaction tolerates a wide range of N-Boc protected aldimines, including those with electron-rich and electron-poor aromatic rings, affording the corresponding 4-methylenepyrrolidine products in excellent yields and enantioselectivities. acs.org
| Entry | Aldimine Substrate (Ar) | Yield (%) | ee (%) |
| 1 | 4-Methoxyphenyl (B3050149) | 93 | 95 |
| 2 | 2-Naphthaldehyde | 99 | 92 |
| 3 | 4-Chlorophenyl | 85 | 91 |
| 4 | Benzaldehyde | 94 | 93 |
| 5 | 3,5-Dimethylphenyl | 92 | 94 |
This table showcases the effectiveness of a novel phosphoramidite ligand in the Pd-catalyzed asymmetric [3+2] cycloaddition of trimethylenemethane with various N-Boc imines. acs.org
The utility of ligands derived from the this compound scaffold extends to other important transformations. For example, related chiral phosphoramidite ligands have been explored in copper-catalyzed asymmetric conjugate additions and rhodium-catalyzed asymmetric hydroaminations. rug.nlacs.org In one instance, a diastereoselective nitro-Mannich reaction to produce pyrrolidinones was developed, where the use of Feringa's phosphoramidite ligand, which shares structural similarities, resulted in the formation of the product with moderate enantioselectivity (52% ee). ucl.ac.uk These examples underscore the potential of this ligand class to influence the stereochemical outcome of reactions mediated by various transition metals.
Application in Enantioselective Metal-Catalyzed Reactions
This compound-Based Organocatalysts
Beyond its role in forming metal-ligand complexes, the this compound framework is a cornerstone in the design of metal-free organocatalysts. These catalysts often operate through enamine or iminium ion intermediates and frequently incorporate a secondary functional group, such as a thiourea (B124793) or another hydrogen-bond donor, to create a bifunctional system that activates both the nucleophile and the electrophile.
Derivatives of this compound have been effectively used as organocatalysts in enantioselective conjugate addition reactions. For instance, pyrrolidine-based catalysts have been shown to promote the Michael addition of ketones and aldehydes to nitroolefins with high levels of stereocontrol. scispace.comgoogle.com In a typical reaction, the pyrrolidine nitrogen forms an enamine with a ketone (e.g., cyclohexanone), increasing its nucleophilicity. The catalyst then directs the attack of this enamine onto the nitroolefin. If the catalyst is bifunctional (e.g., containing a thiourea moiety), the hydrogen-bonding group can activate the nitroolefin electrophile, orienting it for a highly stereoselective addition. scispace.com
This methodology has been used to synthesize key intermediates like (S)-2-((R)-1-(4-methoxyphenyl)-2-nitroethyl)cyclohexanone, achieving high yield and enantioselectivity. scispace.com Similarly, the asymmetric conjugate addition of nitromethane (B149229) to benzylidene-2-benzoyl acetate (B1210297) has been achieved, leading to the synthesis of precursors for endothelin receptor antagonists. frontiersin.org These reactions often proceed with excellent diastereoselectivity and enantioselectivity, highlighting the catalyst's ability to create multiple stereocenters in a single, efficient step.
| Entry | Nucleophile | Electrophile | Catalyst Type | Yield (%) | dr | ee (%) |
| 1 | Cyclohexanone | β-Nitrostyrene | Pyrrolidine-Thiourea | 95 | 15:1 | 99 |
| 2 | Cyclohexanone | (E)-2-(4-Methoxyphenyl)-1-nitroethene | Pyrrolidine-Thiourea | 95 | >20:1 | 88 |
| 3 | Pentanal | (E)-2-(4-Methoxyphenyl)-1-nitroethene | Proline-derived | 86 | - | - |
| 4 | Malononitrile | Chalcone | Squaramide | 92 | - | 86 |
This table summarizes representative results for organocatalytic reactions utilizing catalysts based on or structurally related to the this compound scaffold. Data synthesized from findings in related studies. scispace.comgoogle.comsemanticscholar.org
Development of Bifunctional and Proline-Based Organocatalysts
The versatility of the this compound framework has spurred the development of numerous proline-based and bifunctional organocatalysts. ambeed.com These catalysts often incorporate additional functional groups designed to work in concert with the pyrrolidine nitrogen to activate substrates and control the stereochemical outcome of reactions.
One major strategy involves the modification of the pyrrolidine ring, often at the nitrogen or at other positions, to introduce a second catalytic moiety, creating a bifunctional catalyst. For instance, proline-based sulfonamides have been developed that show significant potential in various asymmetric transformations. nih.gov These catalysts combine the nucleophile-activating ability of the pyrrolidine nitrogen (via enamine formation) with a hydrogen-bond-donating sulfonamide group, which can interact with the electrophile. nih.gov Similarly, bifunctional catalysts bearing a strongly basic iminophosphorane group alongside a hydrogen-bond donor have been designed. researchgate.net While often based on the general proline scaffold, these designs highlight the modularity and tunability of pyrrolidine-based catalysis.
Researchers have also synthesized novel bifunctional organocatalysts with the pyrrolidine motif from chiral imines, demonstrating their high efficiency in asymmetric Michael additions. For example, chiral pyrrolidine-based catalysts featuring amide and thiourea functionalities have been developed. A notable example is (2S,4S)-N-(4-methoxyphenyl)-4-(3-phenylthioureido)pyrrolidine-2-carboxamide, which incorporates the subject's core structure into a more complex bifunctional system. scholaris.ca The development of such catalysts is crucial for expanding the scope of organocatalysis to challenging reactions and for achieving high levels of stereoselectivity. gla.ac.uk
Enantioselective Michael Addition Reactions
The Michael addition, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction. Organocatalysts derived from this compound and related structures have emerged as exceptionally effective promoters of enantioselective Michael additions, proceeding via iminium ion or enamine activation mechanisms. mun.cascispace.com
The asymmetric conjugate addition of aldehydes to nitroolefins is a powerful method for synthesizing valuable γ-nitroaldehydes, which are precursors to many biologically active compounds. Proline-derived catalysts, particularly diarylprolinol silyl (B83357) ethers, are highly effective in this transformation. The catalyst activates the aldehyde by forming a nucleophilic enamine intermediate, which then attacks the nitroolefin. The stereochemical outcome is dictated by the chiral environment created by the catalyst.
Bifunctional catalysts have also shown great promise. Chiral bifunctional sulfamides, for example, have been used as highly efficient organocatalysts for the conjugate addition of aldehydes to nitroolefins, achieving excellent yields and enantioselectivities. rsc.org Research has demonstrated that new pyrrolidine-based organocatalysts can achieve enantioselectivities up to 85% ee in the Michael addition of aldehydes to nitroolefins. researchgate.net In a specific example, the reaction of pentanal with nitrostyrene, catalyzed by a proline-derived organocatalyst, yielded the product (R)-2-[(S)-1-(4-Methoxyphenyl)-2-nitroethyl]pentanal in 86% yield. google.com
| Aldehyde | Nitroolefin | Catalyst Type | Yield (%) | diastereomeric ratio (dr) | enantiomeric excess (ee, %) | Reference |
|---|---|---|---|---|---|---|
| Propanal | trans-β-Nitrostyrene | (S)-Diphenylprolinol silyl ether | 97 | 95:5 | 99 | acs.org |
| Pentanal | (E)-1-methoxy-4-(2-nitrovinyl)benzene | Pyrrolidine-based triamine | 85 | 91:9 | 99 | mun.ca |
| Cyclohexanone | (E)-1-methoxy-4-(2-nitrovinyl)benzene | Pyrrolidine-based diamine | 85 | 91:9 | 99 | mun.ca |
| Propanal | (E)-1-nitro-4-(2-nitrovinyl)benzene | (S)-Diphenylprolinol silyl ether | 90 | 94:6 | 99 | acs.org |
The conjugate addition of nitroalkanes, such as nitromethane, to α,β-unsaturated aldehydes provides access to chiral γ-nitroaldehydes, which are versatile synthetic intermediates. researchgate.net This reaction is typically catalyzed by a chiral secondary amine, which activates the unsaturated aldehyde by forming a transient iminium ion. This activation lowers the LUMO of the aldehyde, facilitating the attack of the nitronate anion.
The stereoselectivity is controlled by the chiral catalyst, which effectively shields one face of the iminium ion, directing the incoming nucleophile to the opposite face. While many catalysts have been explored, those based on the pyrrolidine scaffold are particularly effective. nih.gov For instance, the conjugate addition of nitromethane to benzylidene-2-benzoyl acetate has been studied using various bifunctional organocatalysts, including those derived from cinchona alkaloids and amino acids, to produce precursors for 2,4-disubstituted-pyrrolidine-3-carboxylic acids. frontiersin.orgfrontiersin.org A specific application involves the synthesis of (2R,3R,4S)-ethyl 4-(benzo[d] rsc.orgresearchgate.netdioxol-5-yl)-2-(4-methoxyphenyl)pyrrolidine-3-carboxylate, where the key γ-nitro ester intermediate is formed via a Michael addition. frontiersin.org This demonstrates the utility of this methodology in constructing highly functionalized pyrrolidine rings containing the 2-(4-methoxyphenyl) substituent. frontiersin.org
| Nitromethane Source | Unsaturated Acceptor | Catalyst Type | Yield (%) | diastereomeric ratio (dr) | enantiomeric excess (ee, %) | Reference |
|---|---|---|---|---|---|---|
| Nitromethane | (E)-Ethyl 2-benzoyl-3-phenylacrylate | Cinchonine-derived squaramide | 61 | 4:1 | 58 | frontiersin.org |
| Nitromethane | (E)-Ethyl 2-benzoyl-3-phenylacrylate | Quinine-derived squaramide | 72 | 1.2:1 | 64 | frontiersin.org |
| Nitromethane | Cinnamaldehyde | 4-Oxalocrotonate Tautomerase (F50A mutant) | 96 | - | >99 (R) | nih.gov |
| Nitromethane | (E)-3-(4-chlorophenyl)acrylaldehyde | 4-Oxalocrotonate Tautomerase (F50A mutant) | 91 | - | >99 (R) | nih.gov |
Other Organocatalytic Asymmetric Transformations
The utility of catalysts derived from this compound extends beyond Michael additions to a variety of other important asymmetric reactions. The development of proline sulfonamide-based catalysts has enabled highly enantioselective aldol (B89426) and Mannich reactions. nih.gov
Aza-Michael reactions, which form crucial C-N bonds, have also been successfully catalyzed by pyrrolidine-based systems. beilstein-journals.orgd-nb.info For example, a modularly designed organocatalyst system comprising quinidinethiourea and D-proline was used for the reaction of (E)-2-[2-(3-aryl-3-oxoprop-1-en-1-yl)phenyl]acetaldehydes with ethyl (E)-2-[(4-methoxyphenyl)imino]acetates. d-nb.info This reaction furnished complex bridged tetrahydroisoquinoline products in high yields and with excellent stereoselectivity, showcasing a cooperative catalytic effect. d-nb.info
Furthermore, the this compound motif is implicated in more complex cascade reactions. For instance, an organocatalytic reaction involving alkynals can lead to the formation of functionalized chromenes, such as (R)-2-(4-Methoxy-phenyl)-4-nitromethyl-4H-chromene-3-carbaldehyde, in high yield. unm.edu These examples underscore the broad applicability of this chiral building block in the ongoing development of novel and powerful organocatalytic methodologies.
Pharmacological Relevance and Structure Activity Relationship Sar Studies of R 2 4 Methoxyphenyl Pyrrolidine Derivatives
Scaffold Versatility in Drug Discovery
The (R)-2-(4-Methoxyphenyl)pyrrolidine scaffold is a privileged structure in drug discovery, demonstrating remarkable versatility in generating compounds with diverse biological activities. tandfonline.comnih.gov The pyrrolidine (B122466) ring's non-planar, puckered nature allows for a three-dimensional exploration of chemical space, a crucial aspect in designing molecules that can effectively interact with the complex topographies of biological targets. researchgate.net The nitrogen atom within the pyrrolidine ring imparts basicity and serves as a key point for chemical modification, with a vast majority of FDA-approved pyrrolidine-containing drugs being substituted at this position. nih.gov
The presence of the (R)-chiral center at the 2-position and the 4-methoxyphenyl (B3050149) substituent further contributes to the scaffold's utility. These features provide specific stereochemical and electronic properties that can be exploited to achieve high-affinity and selective binding to target proteins. nih.govacs.org Researchers have successfully synthesized a wide array of derivatives by modifying the pyrrolidine ring, the phenyl group, and by introducing various functional groups, leading to the discovery of potent inhibitors for a range of enzymes implicated in numerous diseases. tandfonline.comnih.govresearchgate.net
Derivatives as Enzyme Inhibitors
The structural attributes of this compound derivatives have been systematically explored to develop potent and selective enzyme inhibitors. The following sections detail the structure-activity relationship (SAR) studies of these derivatives against several key enzymatic targets.
Acetylcholinesterase and Carbonic Anhydrase Inhibition
Derivatives of this compound have emerged as promising inhibitors of acetylcholinesterase (AChE) and carbonic anhydrase (CA). frontiersin.orgnih.gov For instance, novel pyrrolidine-based benzenesulfonamide (B165840) derivatives have been synthesized and evaluated for their inhibitory activity against these enzymes. frontiersin.org Notably, compounds bearing a 4-methoxyphenyl substituent were identified as potent AChE inhibitors. frontiersin.org Specifically, a derivative with a 4-methoxyphenyl group displayed a Ki value of 27.21 ± 3.96 nM against AChE. frontiersin.orgnih.gov In the context of CA inhibition, a related pyrrolidine derivative lacking the sulfonamide moiety demonstrated significant inhibition of human carbonic anhydrase I (hCAI) and II (hCAII), with Ki values of 17.61 ± 3.58 nM and 5.14 ± 0.61 nM, respectively. frontiersin.orgnih.gov These findings highlight the potential of the 4-methoxyphenylpyrrolidine scaffold in designing dual inhibitors for neurodegenerative diseases and other conditions where AChE and CA play a role. frontiersin.org
Further studies on thiazolidin-4-one and thiazinan-4-one derivatives synthesized from 1-(2-aminoethyl)pyrrolidine (B145720) have also shown potential as AChE inhibitors, underscoring the versatility of the pyrrolidine core in generating structurally diverse and biologically active molecules. tandfonline.comsemanticscholar.org
Table 1: Inhibition of Acetylcholinesterase and Carbonic Anhydrase by Pyrrolidine Derivatives
| Compound | Target Enzyme | Inhibition (Ki) |
|---|---|---|
| Pyrrolidine-based benzenesulfonamide with 4-methoxyphenyl group | Acetylcholinesterase (AChE) | 27.21 ± 3.96 nM frontiersin.orgnih.gov |
| Pyrrolidine derivative without sulfonamide moiety | Human Carbonic Anhydrase I (hCAI) | 17.61 ± 3.58 nM frontiersin.orgnih.gov |
Dipeptidyl Peptidase-IV (DPP-IV) Inhibition
The this compound scaffold has been extensively utilized in the design of dipeptidyl peptidase-IV (DPP-IV) inhibitors for the management of type 2 diabetes. tandfonline.comresearchgate.net DPP-IV inhibitors work by preventing the degradation of incretin (B1656795) hormones, thereby enhancing insulin (B600854) secretion and improving glycemic control. tandfonline.com
A variety of pyrrolidine derivatives have demonstrated potent DPP-IV inhibitory activity. For example, 2-cyano-N-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidine-1-sulfonamide derivatives have shown significant inhibition, with some compounds exhibiting IC50 values as low as 0.011 µM. tandfonline.com Similarly, 4-fluoropyrimidine-2-carbonitrile derivatives have displayed potent activity, with IC50 values of 0.04 µM and 0.05 µM. tandfonline.com The substitution pattern on the pyrrolidine and associated aromatic rings plays a crucial role in determining the inhibitory potency. tandfonline.comtandfonline.com For instance, the substitution of a cyclopropyl (B3062369) group at a specific position in 1,2,3-(triazol-4-yl(phenyl)-2-aminopropyl)pyrrolidine-2-carbonitrile derivatives resulted in a highly potent compound with an IC50 value of 0.247 µM. tandfonline.com In another series, the presence of a p-nitro group was found to be crucial for high potency in 1-[[(3-Hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine derivatives. tandfonline.com
Table 2: Dipeptidyl Peptidase-IV (DPP-IV) Inhibition by Pyrrolidine Derivatives
| Compound Series | Key Feature | IC50 Value |
|---|---|---|
| 2-Cyano-N-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidine-1-sulfonamides | Pyrrolidine sulfonamide moiety | 0.011 µM tandfonline.com |
| 4-Fluoropyrimidine-2-carbonitrile derivatives | 2,4-dichloro substitution on phenyl ring | 0.04 µM tandfonline.com |
| 1,2,3-(triazol-4-yl(phenyl)-2-aminopropyl)pyrrolidine-2-carbonitriles | Cyclopropyl substitution | 0.247 µM tandfonline.com |
| 1-[[(3-Hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidines | p-nitro group substitution | 0.022 µM tandfonline.com |
| 2-amino-1-(pyrrolidine-1-yl)propane-1-ones | Cyclohexyl substitution | 0.002 µM tandfonline.com |
| 4-aryl-3-benzoyl-5-phenylspiro[pyrrolidine-2,3-indolin]-2-ones | Phenyl ring substitution | 11.37 µM tandfonline.com |
Dihydrofolate Reductase (DHFR) and Matrix Metalloproteinase (MMP) Inhibition
Derivatives of this compound have also been investigated as inhibitors of dihydrofolate reductase (DHFR) and matrix metalloproteinases (MMPs), enzymes that are critical targets in cancer and infectious diseases. tandfonline.comrsc.orgnih.gov
In the context of DHFR inhibition, a series of 4-pyrrolidine-based thiosemicarbazones were synthesized and evaluated. rsc.orgnih.gov One derivative featuring a 4-methoxyphenyl group, namely N-(4-Methoxyphenyl)-2-[4-(pyrrolidin-1-yl)benzylidene]hydrazinecarbothioamide, demonstrated the highest inhibitory activity among the tested compounds, with an IC50 value of 12.37 ± 0.48 μM. rsc.org This highlights the importance of the 4-methoxyphenyl moiety for potent DHFR inhibition within this chemical series. rsc.org
Regarding MMP inhibition, 3-(4-methoxy)-2-propenoyl]amide]pyrrolidine derivatives have shown promise as inhibitors of MMP-2 and MMP-9. tandfonline.com A derivative with a 3,4-dimethoxyphenyl-2-propenoyl-2-N-hydroxyamide substitution exhibited potent antitumor activity with an IC50 value of 0.06 µM against MMP-2. tandfonline.com
Table 3: DHFR and MMP Inhibition by Pyrrolidine Derivatives
| Compound Series | Target Enzyme | Key Feature | IC50 Value |
|---|---|---|---|
| 4-Pyrrolidine-based thiosemicarbazones | DHFR | N-(4-Methoxyphenyl) substitution | 12.37 ± 0.48 μM rsc.org |
DNA Gyrase and Topoisomerase IV Inhibition
The antibacterial potential of this compound derivatives has been explored through their inhibition of bacterial DNA gyrase and topoisomerase IV. frontiersin.orgnih.govbohrium.com These enzymes are essential for bacterial DNA replication and are validated targets for antibacterial drug development. bohrium.commdpi.com
A study on 1,2,4-oxadiazole (B8745197) pyrrolidine hybrids revealed their potential as inhibitors of E. coli DNA gyrase. frontiersin.orgnih.gov Several compounds in this series exhibited inhibitory concentrations similar to the standard drug novobiocin (B609625) (IC50 = 170 nM). frontiersin.orgnih.gov Notably, the presence of a 4-chlorophenyl group in the structures of several active molecules was a recurring feature. frontiersin.orgnih.gov For instance, compounds with this substitution showed IC50 values ranging from 120 ± 10 nM to 250 ± 20 nM against E. coli DNA gyrase. frontiersin.orgnih.gov
Table 4: DNA Gyrase Inhibition by Pyrrolidine Derivatives
| Compound Series | Key Feature | IC50 Value (E. coli DNA gyrase) |
|---|---|---|
| 1,2,4-Oxadiazole pyrrolidine hybrid | 4-chlorophenyl substitution | 120 ± 10 nM frontiersin.orgnih.gov |
| 1,2,4-Oxadiazole pyrrolidine hybrid | 4-chlorophenyl substitution | 210 ± 20 nM frontiersin.orgnih.gov |
Autotaxin, Glucosidase, Aldose Reductase, and Alpha-amylase Inhibition
The pharmacological versatility of this compound derivatives extends to the inhibition of several other clinically relevant enzymes, including autotaxin, glucosidase, aldose reductase, and alpha-amylase. nih.govfrontiersin.orgnih.govmdpi.comsci-hub.senih.govacs.orgmdpi.commdpi.comresearchgate.netunits.it
Autotaxin Inhibition: Pyrrolidinone and pyrrolidine derivatives have been synthesized and evaluated for their ability to inhibit autotaxin (ATX), an enzyme implicated in various inflammatory conditions and cancer. frontiersin.orgmdpi.comresearchgate.net
Glucosidase and Alpha-amylase Inhibition: In the realm of diabetes treatment, pyrrolidine-based compounds have been investigated as inhibitors of α-amylase and α-glucosidase, enzymes that play a key role in carbohydrate digestion. mdpi.comsci-hub.senih.govorientjchem.org The inhibition of these enzymes can help to reduce post-meal blood glucose spikes. nih.govorientjchem.org Spiro-oxindole pyrrolidine derivatives have shown good α-amylase inhibition with IC50 values in the low micromolar range. tandfonline.com For example, certain derivatives exhibited IC50 values between 1.49 and 1.59 µM, which is comparable to the standard drug acarbose. tandfonline.com Furthermore, some spiropyrrolidine tethered indeno-quinoxaline hybrids have also demonstrated potent α-amylase inhibitory effects, with one compound having a 4-methoxyphenyl group showing an IC50 of 0.55 ± 0.38 mM. mdpi.com
Aldose Reductase Inhibition: Polyhydroxylated pyrrolidine derivatives have been explored as inhibitors of aldose reductase, an enzyme involved in the development of diabetic complications. nih.govnih.govacs.orgunits.it A d-galacto derivative of pyrrolidine was found to reduce cell death and showed 57.1% inhibition against aldose reductase at a concentration of 100 μM. nih.gov
Table 5: Inhibition of Various Enzymes by Pyrrolidine Derivatives
| Compound Series | Target Enzyme | Key Feature/Activity |
|---|---|---|
| Spiro-oxindole pyrrolidines | α-amylase | IC50 values of 1.49 - 1.59 µM tandfonline.com |
| Spiropyrrolidine indeno-quinoxaline hybrids | α-amylase | IC50 of 0.55 ± 0.38 mM (for 4-methoxyphenyl derivative) mdpi.com |
Antimicrobial Properties
Derivatives of this compound have demonstrated notable potential as antimicrobial agents, with studies exploring their efficacy against various bacterial and fungal pathogens.
The antibacterial potential of pyrrolidine derivatives has been a subject of extensive research. Spiropyrrolidine derivatives, for instance, have been shown to exhibit potent antibacterial activities. mdpi.com In a study involving a series of spiropyrrolidine derivatives, the compound featuring a methoxy (B1213986) group at the para-position of the phenyl ring demonstrated the highest antibacterial activity against several tested bacterial strains, even surpassing the standard antibiotic tetracycline (B611298) in some cases. mdpi.com This highlights the significance of the methoxy-phenyl moiety in enhancing antibacterial efficacy.
Furthermore, research into 2-pyrrolidine phenylhydrazides has identified these compounds as potential antibacterial agents. google.com The structural framework of these molecules, incorporating the pyrrolidine ring, suggests a promising avenue for the development of new antibacterial drugs. The core structure of this compound provides a key building block for creating more complex molecules with targeted antibacterial action. chemimpex.com
A series of synthesized pyrrole (B145914) derivatives were tested against various human pathogens. nih.gov One particular compound, 3-(4,5-Dihydro-1H-imidazol-2-yl)-1-(4-methoxyphenyl)-4-phenyl-pyrrol-2-amine, showed significant inhibitory effects on Gram-positive bacteria. nih.gov This finding underscores the contribution of the 4-methoxyphenyl group attached to the pyrrolidine ring in conferring antibacterial properties.
Table 1: Antibacterial Activity of Selected this compound Derivatives
| Compound/Derivative | Bacterial Strain(s) | Activity | Reference |
| Spiropyrrolidine derivative with p-methoxy group | Staphylococcus aureus ATCC 25923 | MIC 3.95 mM | mdpi.com |
| 3-(4,5-Dihydro-1H-imidazol-2-yl)-1-(4-methoxyphenyl)-4-phenyl-pyrrol-2-amine | Gram-positive bacteria | High | nih.gov |
MIC: Minimum Inhibitory Concentration
In addition to their antibacterial properties, derivatives of this compound have also been investigated for their antifungal potential. Studies on spiropyrrolidine derivatives have revealed moderate antifungal activities against tested fungal strains. mdpi.com While not as potent as their antibacterial effects, this broad-spectrum antimicrobial profile is a noteworthy characteristic.
Research on various pyrrole and fused pyrrole compounds has also demonstrated their potential as antifungal agents. nih.gov For example, 3–(4,5-Dihydro-1H-imidazol-2-yl)-1–(4-methoxyphenyl)-4-phenyl-pyrrol-2-amine exhibited greater activity against the yeast Candida albicans than against the tested bacteria. nih.gov Another derivative, 7–(4-methoxyphenyl)-9-phenyl-6,7-dihydro-2H-imidazo[1,2-c]pyrrolo[3,2-e]pyrimidine-5(3H)-thione, was particularly effective against the filamentous fungi Aspergillus fumigatus and Fusarium oxysporum. nih.gov These results suggest that the this compound scaffold can be a valuable starting point for the development of novel antifungal drugs.
Table 2: Antifungal Activity of Selected this compound Derivatives
| Compound/Derivative | Fungal Strain(s) | Activity | Reference |
| Spiropyrrolidine derivatives | Various fungal strains | Moderate | mdpi.com |
| 3-(4,5-Dihydro-1H-imidazol-2-yl)-1-(4-methoxyphenyl)-4-phenyl-pyrrol-2-amine | Candida albicans | High | nih.gov |
| 7–(4-methoxyphenyl)-9-phenyl-6,7-dihydro-2H-imidazo[1,2-c]pyrrolo[3,2-e]pyrimidine-5(3H)-thione | Aspergillus fumigatus, Fusarium oxysporum | High | nih.gov |
The search for new and effective treatments for tuberculosis has led researchers to explore a wide range of chemical scaffolds, including pyrrolidine derivatives. While direct studies on the antitubercular activity of this compound itself are limited, related structures have shown promise. For instance, research on 1-(4-chlorophenyl)-4-(4-hydroxy-3-methoxy-5-nitrobenzylidene) pyrazolidine-3,5-dione (B2422599) analogues has been conducted to establish structure-activity relationships for antitubercular agents. nih.gov The presence of a methoxy group in these active compounds suggests that the 4-methoxyphenyl moiety could be a beneficial feature in the design of new antitubercular drugs.
Furthermore, the enzyme NADH dehydrogenase from Mycobacterium tuberculosis has been identified as a key target for antitubercular drug development. nih.govrsc.org The development of inhibitors for this enzyme is a promising strategy, and the versatile nature of the pyrrolidine ring makes it a candidate for incorporation into such inhibitors. The lipophilicity conferred by the methoxyphenyl group could also play a crucial role in the penetration of the mycobacterial cell wall. nih.gov
Anticancer and Antiproliferative Effects
The pyrrolidine scaffold is a common feature in many compounds with anticancer and antiproliferative properties. nih.gov Derivatives of this compound have been investigated for their potential in this therapeutic area.
One study focused on 2-phenylquinolin-4-one derivatives, where the introduction of a pyrrolidinyl group at the C-6 position of the quinolinone core was explored. nih.gov The resulting compound, 2-(3-hydroxy-5-methoxyphenyl)-6-pyrrolidin-1-ylquinolin-4-one, exhibited strong inhibitory activity against various human cancer cell lines. nih.gov This demonstrates the positive contribution of the pyrrolidine ring in conjunction with a methoxyphenyl group to the anticancer activity of the parent molecule.
Another area of research involves diphenylamine-pyrrolidin-2-one-hydrazone derivatives. nih.gov These compounds have been synthesized and tested for their cytotoxicity against several human cancer cell lines, including breast cancer, melanoma, pancreatic carcinoma, and prostate cancer. The presence of the pyrrolidin-2-one moiety is considered beneficial for the anticancer activity of these hybrid structures. nih.gov
Table 3: Anticancer Activity of Selected Pyrrolidine Derivatives
| Compound/Derivative | Cancer Cell Line(s) | Activity | Reference |
| 2-(3-hydroxy-5-methoxyphenyl)-6-pyrrolidin-1-ylquinolin-4-one | Various human cancer cell lines | Strong inhibitory activity | nih.gov |
| Diphenylamine-pyrrolidin-2-one-hydrazone derivatives | MDA-MB-231 (breast), IGR39 (melanoma), Panc-1 (pancreatic), PPC-1 (prostate) | Cytotoxic | nih.gov |
Neuropharmacological Applications (e.g., CXCR4 Chemokine Receptor Antagonism)
The this compound scaffold is particularly relevant in the field of neuropharmacology. chemimpex.com The chemokine receptor CXCR4 has emerged as a significant target in various diseases, including HIV infection, inflammation, autoimmune disorders, and cancer metastasis. nih.govgoogle.com Consequently, the development of CXCR4 antagonists is an active area of research.
Pyrrolidine-containing derivatives have been designed and synthesized as potent CXCR4 antagonists. nih.gov These compounds have shown a strong binding affinity to the CXCR4 receptor and the ability to inhibit the cellular signaling pathways induced by its natural ligand. The conformational flexibility of the pyrrolidine ring allows for optimal interaction with the receptor binding site. nih.gov The development of small molecule CXCR4 antagonists has shown promise for therapeutic applications in stem cell transplantation and the treatment of diseases like diabetic retinopathy and cancer. google.commdpi.com
Detailed Structure-Activity Relationship (SAR) Analysis
The this compound scaffold is a versatile and privileged structure in medicinal chemistry, serving as a foundational component for developing a wide range of pharmacologically active agents. nih.govnih.govresearchgate.net Extensive structure-activity relationship (SAR) studies have been conducted to understand how modifications to its core structure—the pyrrolidine ring, the pyrrolidine nitrogen, and the phenyl ring—influence biological activity and target selectivity. These investigations have been crucial for optimizing the potency and efficacy of these derivatives for various therapeutic targets, including endothelin receptors, GABA transporters, and acetylcholinesterase. acs.orgnih.govfrontiersin.org
A key aspect of the pharmacological relevance of these compounds is the stereochemistry of the pyrrolidine ring. The non-planar, three-dimensional nature of the saturated pyrrolidine ring allows for a detailed exploration of the pharmacophore space, a significant advantage over flat aromatic systems. nih.govresearchgate.net The (R)-configuration at the C-2 position, where the 4-methoxyphenyl group is attached, is often critical for potent biological activity. This stereospecificity highlights the importance of the spatial arrangement of the substituents for optimal interaction with enantioselective protein targets. nih.govunipa.it
Furthermore, the pyrrolidine ring has proven to be a more effective scaffold in certain contexts compared to other cyclic amines. For instance, in a series of pyrimidine-4-carboxamide (B1289416) inhibitors, replacing a morpholine (B109124) substituent with a pyrrolidine ring resulted in an almost four-fold increase in potency. acs.org This demonstrates that the specific size and conformational flexibility of the five-membered pyrrolidine ring can be highly advantageous for achieving high-affinity binding.
Substitutions on the Pyrrolidine Nitrogen
The nitrogen atom of the pyrrolidine ring is a primary site for chemical modification, and SAR studies have shown that the nature of the N-substituent dramatically impacts pharmacological activity. nih.govacs.org In the development of potent and selective endothelin (ETA) receptor antagonists based on a 2,4-diarylpyrrolidine-3-carboxylic acid core, a systematic exploration of N-substituents was performed. acs.org
Initial modifications with simple N-acyl and N-alkyl groups resulted in compounds with only weak activity. A notable increase in potency was observed when the N-alkyl substituents contained ether, sulfoxide, or sulfone functionalities. However, the most significant enhancement in activity came from the introduction of N-acetamide groups. This line of investigation culminated in the discovery of compound 17u (A-127722) , which featured an N,N-dibutylacetamide substituent. This compound proved to be the most potent in the series, with an IC50 of 0.36 nM for the ETA receptor and over 1000-fold selectivity against the ETB receptor. acs.org Similarly, for GABA uptake inhibitors, the introduction of a bulky 2-{[tris(4-methoxyphenyl)]methoxy} ethyl group on the pyrrolidine nitrogen led to a derivative with high potency at the mGAT4 transporter. nih.gov
| Compound Base | N-Substituent | Observed Activity |
|---|---|---|
| trans,trans-2-(4-methoxyphenyl)-4-(1,3-benzodioxol-5-yl)pyrrolidine-3-carboxylic acid | Simple N-Acyl / N-Alkyl | Weak |
| trans,trans-2-(4-methoxyphenyl)-4-(1,3-benzodioxol-5-yl)pyrrolidine-3-carboxylic acid | N-Alkyl with Ethers, Sulfoxides, or Sulfones | Increased |
| trans,trans-2-(4-methoxyphenyl)-4-(1,3-benzodioxol-5-yl)pyrrolidine-3-carboxylic acid | N-Acetamides | Much Improved |
| trans,trans-2-(4-methoxyphenyl)-4-(1,3-benzodioxol-5-yl)pyrrolidine-3-carboxylic acid | N,N-Dibutylacetamide (A-127722) | Optimal (IC50 = 0.36 nM) |
Substitutions on the Phenyl Ring
Modifications to the 4-methoxyphenyl group at the C-2 position of the pyrrolidine ring also play a crucial role in determining the pharmacological profile of these derivatives. The presence and position of substituents on this aryl ring can significantly alter potency and selectivity. nih.govtandfonline.comnih.gov
For instance, in a series of pyrrolidine-based benzenesulfonamide derivatives designed as acetylcholinesterase (AChE) inhibitors, compounds bearing a 4-methoxyphenyl or a 2,4-dimethoxyphenyl substituent were identified as the most promising candidates, with Ki values of 27.21 nM and 22.34 nM, respectively. frontiersin.org This indicates that electron-donating groups on the phenyl ring are favorable for this particular target.
In contrast, for other targets, electron-withdrawing groups have been shown to enhance activity. In the development of antibacterial agents targeting DNA gyrase and topoisomerase IV, derivatives featuring a 4-chlorophenyl group were among the most active compounds. nih.gov Similarly, for DPP-4 inhibitors, halogen-substituted compounds, such as those with a 4-chloro substituent, displayed very strong inhibitory activity. tandfonline.com Further studies on antimalarial agents revealed that the 4-position of the aryl ring is sensitive to substitution, with a trifluoromethyl (CF3) group being preferred, although a tert-butyl group was also a suitable, albeit less potent, replacement. nih.gov
| Target | Substituent on Phenyl Ring | Effect on Activity | Reference |
|---|---|---|---|
| Acetylcholinesterase (AChE) | 4-Methoxy or 2,4-Dimethoxy | Potent Inhibition | frontiersin.org |
| DPP-4 | 4-Chloro | Strong Inhibition | tandfonline.com |
| DNA Gyrase / Topoisomerase IV | 4-Chloro | Active | nih.gov |
| Antimalarial (P. falciparum) | 4-Trifluoromethyl | Preferred, Potent | nih.gov |
| Antimalarial (P. falciparum) | 4-tert-Butyl | Suitable Replacement | nih.gov |
Mechanistic Investigations and Theoretical Insights
Reaction Mechanism Elucidation in Asymmetric Synthesis and Catalysis
(R)-2-(4-Methoxyphenyl)pyrrolidine and its derivatives are pivotal in organocatalysis, where the pyrrolidine (B122466) ring acts as a chiral scaffold. Understanding the reaction mechanisms is crucial for optimizing existing synthetic methodologies and designing novel catalytic systems. The mechanism often involves the formation of key intermediates like enamines or iminium ions, analogous to the reactivity of the well-studied organocatalyst, proline. libretexts.org In these pathways, the pyrrolidine nitrogen reacts with a carbonyl donor to form an enamine, which then engages in a stereoselective reaction with an acceptor. libretexts.org
The stereoselectivity observed in reactions catalyzed by chiral pyrrolidines is governed by the precise three-dimensional arrangement of the transition state. The substituents on the pyrrolidine ring play a critical role in dictating the facial selectivity of the catalyst. libretexts.org For instance, in proline-catalyzed aldol (B89426) reactions, the attack of the enamine intermediate on the re-face of an aldehyde is favored to minimize steric hindrance between the aldehyde's substituent and the catalyst's structure. libretexts.org
In the synthesis of 2,5-disubstituted pyrrolidines, the stereochemical outcome can be directed by the choice of protecting groups and reagents. For example, carbamates on the pyrrolidine nitrogen tend to favor the formation of cis-pyrrolidines, whereas a benzamide (B126) group can lead to the trans-isomer as the major product. acs.org Similarly, in the synthesis of 2-aryl-substituted polyhydroxy pyrrolidines, the stereochemical course of an acid-mediated amido cyclization is significantly influenced by allylic 1,3-strain (A1,3 strain) rather than neighboring group participation. sci-hub.st This strain directs the formation of specific stereoisomers. sci-hub.st Mechanistic hypotheses for stereocontrol in cross-coupling reactions suggest that deciphering the stereodetermining step is key to understanding the origin of enantioselectivity. acs.org
The following table summarizes the influence of different factors on stereocontrol in reactions involving pyrrolidine derivatives.
| Factor | Influence on Stereochemistry | Example Reaction | Reference |
| Catalyst Structure | Minimizes steric interactions in the transition state, favoring a specific facial attack. | L-proline-catalyzed aldol reaction | libretexts.org |
| Protecting Group | Directs diastereoselectivity; carbamates favor cis, while benzamides favor trans. | Synthesis of 2,5-disubstituted pyrrolidines | acs.org |
| Allylic Strain (A1,3) | Overrides neighboring group participation to control the outcome of cyclization reactions. | Acid-mediated amido cyclization for polyhydroxy pyrrolidines | sci-hub.st |
Transition state analysis provides a more detailed picture of how stereocontrol is achieved. In proline-catalyzed reactions, a proposed chair-like transition state involves a hydrogen bond between the proline's carboxylic acid and the aldehyde, which orients the substrates for a highly organized and stereoselective transformation. libretexts.org For the synthesis of pyrrolidines via palladium-catalyzed intramolecular cyclization, analysis of potential transition states for olefin insertion helps to rationalize the observed stereoselectivities. umich.edu The study of cycloaddition reactions also relies on transition state analysis to explain the formation of specific regioisomers. mdpi.com
Computational Chemistry and Molecular Modeling
Computational methods have become indispensable for studying this compound and related structures, offering insights that are often difficult to obtain through experimental means alone.
The five-membered pyrrolidine ring is not planar and undergoes a rapid conformational change known as pseudorotation. nih.gov The specific puckering of the ring is influenced by its substituents. nih.gov Computational conformational analysis can predict the most stable conformations and the energy barriers between them. For a related pyrrolidine derivative, a potential energy profile was calculated for the internal rotation around key bonds, identifying the most stable rotamers. researchgate.net
Molecular docking and dynamics simulations are powerful tools for predicting and analyzing the binding of pyrrolidine-based ligands to biological targets. These in silico studies can elucidate key interactions, predict binding affinities, and guide the design of new therapeutic agents. rsc.orgacs.org
For example, docking simulations of novel pyrrolidine-derived thiosemicarbazones into the active site of dihydrofolate reductase (DHFR) helped to explain their inhibitory activity. rsc.org Similarly, molecular modeling was used to understand the interactions between cyclic imide inhibitors and the enzyme cruzain, a target for anti-Trypanosoma cruzi drugs. frontiersin.org Cosolvent molecular dynamics simulations have also been employed to study the behavior of pyrrolidine-containing molecules at interfaces. cloudfront.net These computational approaches allow for the examination of specific interactions and dynamics induced by ligands in biological molecules. mdpi.com
The table below presents examples of docking studies involving pyrrolidine derivatives against various biological targets.
| Compound Class | Biological Target | Purpose of Simulation | Reference |
| Pyrrolidine-derived thiosemicarbazones | Dihydrofolate reductase (DHFR) | Elucidate binding interactions and inhibitory mechanism | rsc.org |
| Cyclic imides | Cruzain | Understand structure-activity relationships for anti-T. cruzi agents | frontiersin.org |
| 2,3-Diaryl-1,3-thiazolidin-4-ones | HIV-1 Reverse Transcriptase | Probe ligand binding and delineate interactions | acs.org |
| Pyrrolidine‐derived 1,2,3‐triazolyl organosilane | Superoxide dismutase (SOD) | Determine binding interactions | researchgate.net |
Quantum chemical calculations, particularly Density Functional Theory (DFT), are widely used to investigate the electronic properties of molecules like this compound. These calculations provide information on molecular geometry, vibrational frequencies, charge distribution, and frontier molecular orbitals (HOMO-LUMO). mdpi.comresearchgate.net The distribution of electron density and the magnitude of charges on nucleophilic and electrophilic centers are crucial for predicting reactivity and biological effects. mdpi.com
For a related 2-aryl-1,2,3-triazole derivative containing a pyrrolidine moiety, DFT and MP2 calculations were used to interpret molecular structure and vibrational spectra. mdpi.com These studies revealed that the aryl ring is noticeably rotated relative to the triazole ring, a feature that is described more accurately by MP2 methods than by B3LYP. mdpi.com Time-dependent DFT (TD-DFT) can be used to predict electronic absorption spectra. researchgate.netresearchgate.net Additionally, Natural Bond Orbital (NBO) analysis provides insights into intramolecular bonding and charge transfer interactions. researchgate.net
Future Prospects and Emerging Research Directions
Development of Novel and Efficient Synthetic Routes for (R)-2-(4-Methoxyphenyl)pyrrolidine
While established methods for synthesizing this compound exist, the pursuit of more efficient, cost-effective, and environmentally benign synthetic strategies remains a significant research goal. Future efforts are directed towards developing novel routes that offer improvements in yield, stereoselectivity, and operational simplicity.
One emerging area is the use of multicomponent reactions (MCRs), which offer the advantage of constructing complex molecules like pyrrolidine (B122466) derivatives in a single step from readily available starting materials. researchgate.net These reactions are known for their high atom and step economy, reducing waste compared to traditional multi-step syntheses. researchgate.net Researchers are exploring new catalytic systems, including those that are metal-free, to facilitate these complex transformations. researchgate.netrsc.org For instance, the use of β-cyclodextrin, a biodegradable and reusable supramolecular catalyst, has been demonstrated for the synthesis of bioactive pyrrolidine-2-one derivatives in an environmentally friendly water-ethanol medium. researchgate.netrsc.org
Another promising direction is the application of advanced catalytic methods such as palladium-catalyzed alkene aminoarylation, which allows for the stereoselective synthesis of substituted pyrrolidines. nih.gov These methods can provide access to a wide range of pyrrolidine derivatives with good to excellent diastereoselectivity. nih.gov Additionally, cascade reactions catalyzed by systems like platinum/Brønsted acid are being investigated for the synthesis of pyrrolidine derivatives from alkynamine precursors. nih.gov The development of these and other novel synthetic methodologies will be crucial for making this compound and its analogues more accessible for various applications.
Exploration of New Catalytic Transformations Utilizing Pyrrolidine-Based Systems
The pyrrolidine motif, particularly in its chiral form, is a well-established and powerful tool in asymmetric organocatalysis. Derivatives of this compound are expected to play a significant role in the discovery and optimization of new catalytic transformations.
Future research will likely focus on expanding the scope of reactions catalyzed by these systems. While pyrrolidine-based catalysts are known to be effective in reactions like Mannich and Michael additions, there is ongoing exploration into their utility in other types of transformations. acs.org For example, research into enantioselective anti-Mannich-type reactions has shown that the carboxylic acid group on the pyrrolidine ring is crucial for achieving high stereocontrol. acs.org
Furthermore, the development of catalysts that can operate under greener reaction conditions, such as in aqueous media, is a key trend. researchgate.net The use of pyrrolidine as an organobase catalyst for the synthesis of 2-aryl-2,3-dihydroquinolin-4(1H)-ones in aqueous ethanol (B145695) highlights this shift towards more sustainable chemical processes. researchgate.net The exploration of novel pyrrolidine-based catalytic systems will undoubtedly lead to the discovery of new and efficient ways to synthesize complex chiral molecules.
Design of Advanced Bioactive Molecules with Tailored Pharmacological Profiles
The this compound scaffold is a privileged structure in medicinal chemistry, serving as a building block for a wide array of biologically active compounds. nih.govfrontiersin.org Future research will focus on the rational design of new molecules with highly specific pharmacological profiles for various therapeutic targets.
The versatility of the pyrrolidine ring allows for extensive structural modifications, enabling the fine-tuning of a compound's properties to enhance its interaction with biological targets. ontosight.ai Researchers are actively designing and synthesizing novel pyrrolidine derivatives and evaluating their potential as anticancer, antidiabetic, anti-inflammatory, and antimicrobial agents. nih.govtandfonline.com For example, derivatives of 2-(4-methoxyphenyl)pyrrolidine (B1587203) have been investigated as potent inhibitors of enzymes like acetylcholinesterase and as antagonists for receptors such as the endothelin-A (ETA) receptor. nih.govacs.org
One study reported a pyrrolidine-based benzenesulfonamide (B165840) derivative bearing a 4-methoxyphenyl (B3050149) substituent as a promising acetylcholinesterase inhibitor with a Ki value of 27.21 ± 3.96 nM. nih.govfrontiersin.org In another instance, a series of N-substituted trans,trans-2-(4-methoxyphenyl)-4-(1,3-benzodioxol-5-yl)pyrrolidine-3-carboxylic acids were synthesized and found to be potent and selective ETA receptor antagonists. acs.org The most potent compound in this series, with an N,N-dibutylacetamide substituent, exhibited an IC50 of 0.36 nM for the ETA receptor. acs.org
The following table summarizes some of the reported biological activities of molecules containing the this compound scaffold:
| Compound Class | Biological Target | Reported Activity |
| Pyrrolidine-based benzenesulfonamides | Acetylcholinesterase (AChE) | Ki = 27.21 ± 3.96 nM nih.govfrontiersin.org |
| N-substituted 2,4-diarylpyrrolidine-3-carboxylic acids | Endothelin-A (ETA) Receptor | IC50 = 0.36 nM acs.org |
| Pyrrolidine-based thiosemicarbazones | Dihydrofolate reductase (DHFR) | IC50 = 12.37 ± 0.48 μM rsc.org |
Synergistic Application of Experimental and Computational Methodologies
The integration of experimental synthesis and testing with computational modeling represents a powerful approach for accelerating the discovery and development of new molecules based on the this compound framework. This synergistic strategy is becoming increasingly central to modern chemical research.
Computational tools, such as Hirshfeld surface analysis and density functional theory (DFT) calculations, are being used to understand the structural and electronic properties of pyrrolidine derivatives. nih.gov These methods can provide insights into intermolecular interactions and reaction mechanisms that are difficult to probe experimentally. nih.gov For instance, computational studies can help in understanding the role of different substituents on the pyrrolidine ring in directing the stereochemical outcome of a reaction.
Molecular docking and pharmacophore modeling are also being employed to predict how these molecules will interact with biological targets, thereby guiding the design of more potent and selective bioactive compounds. ontosight.ai By combining these in silico techniques with traditional laboratory work, researchers can more efficiently design experiments, prioritize synthetic targets, and ultimately shorten the timeline for the development of new catalysts and therapeutic agents. The use of data-driven techniques to analyze structure-function relationships in aryl pyrrolidine-based catalysts further highlights the power of this combined approach. nih.gov
Q & A
Q. What are the standard synthetic routes for (R)-2-(4-Methoxyphenyl)pyrrolidine, and how can racemization be minimized during synthesis?
The compound is synthesized via asymmetric catalysis using chiral Lewis acid catalysts, often starting from 4-methoxyphenyl acetic acid and pyrrolidine under reflux in ethanol or dichloromethane. Key steps include:
- Amidation/Alkylation : Facilitates ring closure and introduces the 4-methoxyphenyl group .
- Chiral Control : Use of (R)-specific catalysts like BINAP-metal complexes ensures enantiomeric purity. Racemization is minimized by avoiding harsh acidic/basic conditions and optimizing reaction temperatures (e.g., maintaining <50°C) .
- Yield : Typically >70% with proper catalyst loading and solvent choice .
Q. How is the molecular structure of this compound characterized experimentally?
Structural confirmation relies on:
- NMR Spectroscopy : H NMR identifies protons on the pyrrolidine ring (δ 1.8–2.5 ppm) and methoxyphenyl group (δ 3.8 ppm for OCH) .
- Mass Spectrometry (MS) : Molecular ion peaks at m/z 177.24 (M) confirm the molecular formula CHClN .
- X-ray Crystallography : Resolves chiral centers and confirms the (R)-configuration .
Q. What role does this compound play in asymmetric catalysis?
The chiral pyrrolidine framework enables its use as:
- Organocatalyst : Facilitates enantioselective aldol or Michael additions via amine-enamine mechanisms .
- Ligand : Coordinates with transition metals (e.g., Ru, Pd) to enhance stereocontrol in cross-coupling reactions .
Advanced Research Questions
Q. How can this compound be utilized to design enzyme inhibitors targeting neurological pathways?
The pyrrolidine ring mimics natural substrates of neurotransmitter receptors. Methodologies include:
- Docking Studies : Computational modeling to predict binding affinity with 5-HT or dopamine receptors .
- SAR Analysis : Modifying the methoxyphenyl group (e.g., fluorination) improves blood-brain barrier permeability .
- In Vitro Assays : Hippocampal slice electrophysiology evaluates modulation of 5-HT-mediated excitatory currents, as shown in corticosterone-induced stress models .
Q. What experimental strategies resolve contradictions in reported biological activities of pyrrolidine derivatives?
Discrepancies arise from stereochemical purity or assay conditions. Solutions involve:
- Enantiomeric Separation : Chiral HPLC or SFC to isolate (R)- and (S)-forms .
- Receptor Profiling : Radioligand binding assays (e.g., using [H]-SB 269970 for 5-HT) quantify subtype-specific interactions .
- Meta-Analysis : Cross-referencing data from structurally similar compounds (e.g., Diltiazem’s 4-methoxyphenyl motif) to infer activity .
Q. How do structural modifications of the methoxyphenyl group impact pharmacological properties?
Systematic studies reveal:
- Fluorination : Introducing F at the 2-position (e.g., (R)-2-(5-fluoro-2-methoxyphenyl)pyrrolidine) enhances metabolic stability and receptor selectivity .
- Methoxy Position : Para-substitution (4-methoxy) optimizes steric compatibility with hydrophobic receptor pockets, while ortho-substitutions may hinder binding .
- Comparative Data : Analogues like AC-90179 (a 5-HT inverse agonist) highlight the role of substituents in modulating off-target effects .
Q. What methodologies assess the compound’s interaction with stress-modulated neurological pathways?
Key approaches include:
- Chronic Stress Models : Administering corticosterone to rodents to mimic stress-induced 5-HT receptor desensitization. Pretreatment with the compound restores hippocampal excitatory responses, measured via field potential recordings .
- Co-Administration Studies : Combining with Imipramine or WAY 100635 (5-HT antagonist) isolates 5-HT-specific effects .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
